XLogP3-AA Lipophilicity: C2-Methyl Branch Reduces LogP Relative to Linear and N-Methyl Analogs
In computed physicochemical profiling, 2-Methylhex-5-en-1-amine exhibits an XLogP3-AA of 1.5, which is lower than both the linear parent hex-5-en-1-amine (LogP ≈ 2.00) and the N-methyl isomer N-methylhex-5-en-1-amine (XLogP3-AA = 1.6) [1][2]. This represents a ΔLogP of −0.50 relative to the linear analog and −0.10 relative to the N-methyl isomer, both measured under the same XLogP3 algorithm. The direction of this shift is notable: C2-methyl branching reduces lipophilicity despite adding a methyl group, attributable to steric shielding of the non-polar hydrocarbon surface by the branched architecture [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Hex-5-en-1-amine: LogP = 2.00 (XLogP3); N-Methylhex-5-en-1-amine: XLogP3-AA = 1.6 |
| Quantified Difference | ΔLogP = −0.50 vs. Hex-5-en-1-amine; ΔLogP = −0.10 vs. N-Methylhex-5-en-1-amine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); values derived from standardised 2D structures |
Why This Matters
Lower LogP predicts reduced membrane permeability and altered tissue distribution compared to the linear analog, which may be advantageous for optimizing pharmacokinetic profiles of amine-containing drug candidates where excessive lipophilicity contributes to off-target binding and metabolic liability.
- [1] PubChem. (2025). Compound Summary for CID 64665170: 2-Methylhex-5-en-1-amine (XLogP3-AA = 1.5). National Library of Medicine, NIH. View Source
- [2] PubChem. (2025). Compound Summary for CID 17825054: N-Methylhex-5-en-1-amine (XLogP3-AA = 1.6). National Library of Medicine, NIH. View Source
